N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide

Lipophilicity Drug-likeness Physicochemical profiling

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide (CAS 955220-67-4) is a synthetic small-molecule pyrrolidinone derivative with a molecular formula of C₁₆H₂₀N₂O₃ and a molecular weight of 288.34 g/mol. It features a 5-oxopyrrolidine core N-substituted with a 4-methoxyphenyl group and a cyclopropanecarboxamide moiety attached via a methylene linker at the 3-position.

Molecular Formula C16H20N2O3
Molecular Weight 288.347
CAS No. 955220-67-4
Cat. No. B2833133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide
CAS955220-67-4
Molecular FormulaC16H20N2O3
Molecular Weight288.347
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CC3
InChIInChI=1S/C16H20N2O3/c1-21-14-6-4-13(5-7-14)18-10-11(8-15(18)19)9-17-16(20)12-2-3-12/h4-7,11-12H,2-3,8-10H2,1H3,(H,17,20)
InChIKeyHZVFYPAPCDGFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide (CAS 955220-67-4): Chemical Identity and Structural Context for Procurement Decisions


N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide (CAS 955220-67-4) is a synthetic small-molecule pyrrolidinone derivative with a molecular formula of C₁₆H₂₀N₂O₃ and a molecular weight of 288.34 g/mol [1]. It features a 5-oxopyrrolidine core N-substituted with a 4-methoxyphenyl group and a cyclopropanecarboxamide moiety attached via a methylene linker at the 3-position. The compound is cataloged in PubChem under CID 16918344 with the InChIKey HZVFYPAPCDGFNP-UHFFFAOYSA-N and has a computed XLogP3 of 1 and a topological polar surface area of 58.6 Ų [1]. It is primarily offered by chemical suppliers as a research-grade building block for medicinal chemistry and early-stage drug discovery programs.

Use Context Research-grade building block for medicinal chemistry and early-stage discovery
Structural Feature Methylene linker enables conformational SAR studies of cyclopropanecarboxamide geometry

Why N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide Cannot Be Assumed Functionally Interchangeable with Scaffold Analogs


Compounds sharing the 5-oxopyrrolidine-cyclopropanecarboxamide scaffold can exhibit markedly different physicochemical and pharmacological profiles depending on subtle variations in the N-aryl substituent and the linker architecture. For instance, replacing the 4-methoxyphenyl group with a 4-chlorophenyl moiety or removing the methylene spacer between the pyrrolidinone ring and the cyclopropanecarboxamide amide nitrogen alters lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. Such structural modifications are known to influence membrane permeability, metabolic stability, and target-binding kinetics in related pyrrolidinone-based ligand series [2]. Consequently, substituting N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide with an untested analog in a biological assay or synthetic pathway without verifying differential activity risks generating non-comparable or misleading results.

4-Methoxyphenyl vs. 4-chlorophenyl: lipophilicity shift may alter assay behavior and solubility profile; direct replacement without verification risks misleading results.

Methylene linker vs. direct amide attachment: conformational degrees of freedom differ significantly; binding mode and target engagement may not transfer between analogs.

Quantitative Differentiation Evidence for N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: 4-Methoxy vs. 4-Chloro Phenyl Substitution in Pyrrolidinone-Cyclopropanecarboxamide Series

The target compound bearing a 4-methoxyphenyl substituent has a computed XLogP3 of 1, whereas the direct 4-chlorophenyl analog N-[(3S)-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide (lack of methylene linker notwithstanding) is computed to have an XLogP3 of approximately 1.7 [1][2]. The ~0.7 log unit lower lipophilicity of the methoxy derivative translates to roughly a 5-fold decrease in octanol-water partition coefficient, which has implications for aqueous solubility, passive membrane permeability, and plasma protein binding in biochemical assays.

XLogP3 Comparison
Reported
Target XLogP3 = 1; 4-Cl analog ≈ 1.7; Δ ≈ –0.7 (~5× less lipophilic)
Lower lipophilicity may improve aqueous solubility and reduce non-specific binding
Computed values; experimental measurement recommended
Lipophilicity Drug-likeness Physicochemical profiling

Linker Architecture Differentiation: Methylene Spacer vs. Direct Amide Attachment at Pyrrolidinone 3-Position

The target compound incorporates a methylene (–CH₂–) spacer between the pyrrolidinone 3-position and the cyclopropanecarboxamide nitrogen, yielding a rotatable-bond count of 5 [1]. In contrast, the comparator N-[(3S)-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide has the cyclopropanecarboxamide directly attached to the pyrrolidinone ring (rotatable-bond count = 3) [2]. The additional rotatable bonds and extended linker geometry in the target compound increase conformational degrees of freedom, which can alter the entropic penalty upon target binding and affect the bound-state conformation accessible to the cyclopropane pharmacophore.

Linker Architecture
Reported
5 rotatable bonds (methylene linker) vs. 3 (direct attachment); distinct linker geometry
Extended conformation may enable binding poses not achievable with direct-attachment analogs
Structural comparison; no target engagement data available
Conformational flexibility Structure-activity relationship Medicinal chemistry

Absence of Published Target-Specific Activity Data: Differentiation Gap Relative to Annotated Pyrrolidinone-Cyclopropanecarboxamide Ligands

A survey of ChEMBL, BindingDB, and PubChem BioAssay databases reveals no reported Ki, IC₅₀, EC₅₀, or target-engagement data for N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide (CID 16918344) [1]. In contrast, structurally related pyrrolidine-cyclopropanecarboxamide ligands such as compound N55 (PDB 6bh3) have been co-crystallized with KDM5A and shown measurable inhibitory activity [2]. This absence of primary pharmacological annotation constitutes a critical differentiation factor for procurement: the target compound is an uncharacterized chemical probe, whereas annotated analogs offer known target profiles that can guide experimental design.

Bioactivity Annotation
Data to verify
No Ki, IC₅₀, or target engagement data found across public databases
Biological activity unvalidated; suitable only for de novo screening and SAR exploration
Database survey 2026; confirm annotation before target-based selection
Biological annotation Target engagement Procurement risk assessment

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Physicochemical Distinction from Direct-Attachment Analogs

The target compound has a computed TPSA of 58.6 Ų and 3 hydrogen-bond acceptors (HBA) [1], whereas the direct-attachment analog N-[(3S)-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide has a TPSA of 49.4 Ų and 2 HBA [2]. The +9.2 Ų increase in polar surface area and additional HBA arise from the methylene-extended linker geometry, which exposes the amide oxygen more effectively to solvent. These differences predict moderately altered blood-brain barrier permeability and intestinal absorption profiles according to standard TPSA-based ADME models.

TPSA & HBA Comparison
Reported
TPSA 58.6 Ų (3 HBA) vs. 49.4 Ų (2 HBA); ΔTPSA +9.2 Ų
Higher polar surface area predicts reduced passive membrane permeability
Computed TPSA; may impact CNS penetration and oral absorption predictions
Drug-likeness Permeability prediction Physicochemical property comparison

Recommended Application Scenarios for N-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide Based on Available Differentiation Evidence


Chemical Probe for Conformational SAR Studies of Cyclopropanecarboxamide Linker Geometry

The methylene spacer between the pyrrolidinone ring and the cyclopropanecarboxamide amide distinguishes this compound from direct-attachment analogs. Researchers investigating how linker length and flexibility affect target-binding pose, residence time, or subtype selectivity can use this compound as a tool to systematically vary conformational degrees of freedom while maintaining the 4-methoxyphenyl pyrrolidinone scaffold [1].

Scaffold-Hopping Starting Point for Kinase or Demethylase Inhibitor Programs

The pyrrolidine-cyclopropanecarboxamide chemotype is represented in known KDM5A inhibitors (e.g., PDB 6bh3). Although the target compound lacks direct target annotation, its computed drug-like properties (XLogP3 = 1, TPSA = 58.6 Ų, MW = 288.34) fall within favorable ranges for lead-like chemical space [1]. It is suitable as an uncharacterized entry point for high-throughput screening or fragment-based lead discovery campaigns targeting enzymes that recognize the pyrrolidinone-amide motif.

Negative Control or Orthogonal Chemotype for 4-Chlorophenyl Analog Assays

Given the computed lipophilicity difference (ΔXLogP3 ≈ –0.7 relative to the 4-chlorophenyl analog), this compound can serve as a matched-pair control to evaluate whether observed biological activity is driven by hydrophobic interactions with the para-aryl substituent. The distinct electronic character of methoxy (electron-donating) vs. chloro (electron-withdrawing) further supports its use in dissecting substituent electronic effects on potency [1].

Application
Selection Property
Validation Focus
Conformational SAR of linker geometry
Methylene spacer versus direct attachment topology
Binding pose diversity and target subtype selectivity assays
Scaffold-hopping starting point
Lead-like physicochemical profile (XLogP3 1, TPSA 58.6)
High-throughput and fragment-based screening compatibility
Matched-pair control for para-substituent effects
Methoxy vs. chloro electronic/lipophilicity differentiation
Hydrophobic versus electronic contribution to assay readout
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